molecular formula C8H15NO2 B13197817 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal

Cat. No.: B13197817
M. Wt: 157.21 g/mol
InChI Key: KRXDKAZNNYKMRA-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal is a chemical reagent of interest in medicinal chemistry and drug discovery. Its structure incorporates a 1-(aminomethyl)cyclopropyl unit, a motif found in biologically active compounds and pharmaceutical intermediates. For instance, similar structures containing the 1-(aminomethyl)cyclopropyl group have been investigated as inhibitors of enzymes like Cathepsin S, highlighting the potential of this scaffold in the development of therapeutic agents . The compound's structure combines a strained cyclopropane ring, known for its rigid conformation and potential to enhance binding affinity and metabolic stability in drug candidates, with a 3-hydroxybutanal moiety . This unique combination of an aminomethylcyclopropyl group and a hydroxyaldehyde function makes it a valuable bifunctional building block. Researchers can utilize the primary amine group for amide bond formation or reductive amination, while the aldehyde group is reactive toward nucleophiles like amines and hydrazines, facilitating the synthesis of diverse compound libraries. The hydroxy group can also serve as a point for further functionalization. This reagent is intended for the synthesis of novel molecules for biological evaluation and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-3-hydroxybutanal

InChI

InChI=1S/C8H15NO2/c1-7(11,4-5-10)8(6-9)2-3-8/h5,11H,2-4,6,9H2,1H3

InChI Key

KRXDKAZNNYKMRA-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(C1(CC1)CN)O

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Construction

The 1-(aminomethyl)cyclopropyl moiety can be synthesized via Simmons-Smith cyclopropanation (Zn/CH₂I₂ with trifluoroacetic acid) using a vinyl ether precursor (e.g., 2-(vinyloxy)isoindoline-1,3-dione). Subsequent phthalimide cleavage with hydrazine hydrate yields the free amine, which is stabilized as a hydrochloride salt.

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Cyclopropanation Zn/CH₂I₂, CF₃COOH, 0–25°C 85%
Phthalimide Cleavage NH₂NH₂·H₂O, EtOH, reflux 92%

Hydroxybutanal Chain Assembly

The 3-hydroxybutanal segment is accessible via asymmetric aldol condensation or enzymatic acylation. For example:

  • Enzymatic acylation with Candida antarctica lipase B (CALB) enables regioselective hydroxyl protection.
  • Swern oxidation (oxalyl chloride/DMSO) converts a secondary alcohol to a ketone, followed by reduction to the aldehyde.

Representative Pathway

  • Aldol condensation of acetaldehyde with a protected glyceraldehyde derivative.
  • Enzymatic deprotection of the hydroxyl group.
  • Oxidation to the aldehyde using EDCI/DMSO in toluene.

Coupling Strategies

Coupling the cyclopropane amine with the hydroxybutanal chain requires amide bond formation or reductive amination :

Optimized Conditions

Method Reagents Purity Source
EDCI-mediated coupling EDCI, HOBt, 2,6-lutidine, EtOAc, 5–30°C 95%
Reductive amination NaBH₃CN, MeOH, 0°C to RT 88%

Purification and Isolation

Critical steps include:

  • Salt precipitation : Tertiary amines (e.g., N,N-dimethylcyclohexylamine) in isopropyl acetate/heptane mixtures isolate intermediates as ammonium salts.
  • Crystallization : Anti-solvent (heptane) addition to ethyl acetate concentrates.

Impurity Control

  • L-α-methylbenzylamine byproducts are minimized using single-component solvents (e.g., isopropyl acetate).
  • Sequential washes with HCl, NaHCO₃, and brine enhance purity.

Stereochemical Considerations

  • Enzymatic resolution : CALB selectively acylates the 5-OH position in ribose analogs, suggesting applicability for hydroxyl group stereocontrol.
  • Chiral auxiliaries : Ruthenium-catalyzed asymmetric dihydroxylation constructs cis-diol intermediates.

Alternative Routes

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxybutanal moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with Montelukast-related derivatives, such as 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid (). Key comparisons include:

Feature 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal Montelukast Derivative ()
Core Structure Cyclopropane with aminomethyl and hydroxybutanal Cyclopropane with carboxymethyl and sulfanyl-linked quinoline
Functional Groups -NH2 (amine), -OH (hydroxyl), -CHO (aldehyde) -COOH (carboxylic acid), -S- (sulfanyl), chloro-quinoline
Molecular Weight ~173.2 g/mol (estimated) ~800–850 g/mol (complex structure)
Solubility Moderate (polar groups enhance aqueous solubility) Low (hydrophobic quinoline and sulfanyl dominate)
Biological Activity Hypothesized enzyme/receptor modulation Leukotriene receptor antagonism (asthma therapy)

Physicochemical Properties

  • Basicity: The aminomethyl group in the target compound increases basicity (pKa ~9–10), contrasting with the carboxylic acid (pKa ~2–3) in Montelukast derivatives, which affects ionization and membrane permeability .
  • Stability : The cyclopropane ring in both compounds enhances metabolic resistance, but the aldehyde group in the target compound may render it prone to oxidation compared to Montelukast’s stable sulfanyl and carboxylic acid groups.

Research Findings

  • Montelukast Derivatives (): Exhibit high specificity for leukotriene receptors due to sulfanyl and quinoline motifs, with clinical efficacy in asthma .

Stability and Reactivity

  • The target compound’s aldehyde group may form Schiff bases with amines, enabling covalent binding to biological targets—a property absent in Montelukast’s carboxylate system.
  • The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic conditions, a shared vulnerability with compounds.

Biological Activity

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C7H13N1O2
  • Molecular Weight : 143.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It is hypothesized to act as an inhibitor of aldehyde dehydrogenases (ALDHs), which play crucial roles in metabolic processes, including the detoxification of aldehydes and the regulation of cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit ALDH activity, which is significant in cancer biology. Inhibition of ALDH can lead to increased levels of reactive aldehydes, potentially inducing apoptosis in cancer cells. A study demonstrated that compounds with structural similarities exhibited potent inhibition against ALDH enzymes, suggesting a similar potential for this compound .

Case Studies

  • In Vitro Studies : A study evaluated the effects of various aldehyde inhibitors on cancer cell lines. The results indicated that compounds structurally related to this compound significantly reduced cell viability in ALDH-expressing cells .
  • Animal Models : In vivo experiments with related compounds showed increased survival rates in tumor-bearing mice when treated with ALDH inhibitors, supporting the hypothesis that this compound could have therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for selected compounds related to this compound:

CompoundMechanism of ActionBiological Activity
This compoundALDH InhibitionPotential antitumor activity
4-amino-4-methyl-2-pentyne-1-al (AMPAL)ALDH InhibitionInhibits cell proliferation
Aldehyde dehydrogenase inhibitorsAlters cellular signaling pathwaysInduces apoptosis in cancer cells

Q & A

Q. What computational tools are recommended for predicting cyclopropane ring stability in novel derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict bond angles and strain energies. Studies on montelukast sulfoxide derivatives used DFT to correlate ring strain with degradation rates under thermal stress .

Data Contradiction and Resolution

Q. How to address conflicting reports on the stability of aminomethylcyclopropane derivatives?

  • Methodological Answer: Contradictions often stem from differences in pH or solvent polarity. For example, derivatives with Boc protection (e.g., ) showed no degradation in aprotic solvents, while unprotected amines decomposed rapidly in water. Stability assays under controlled conditions (e.g., buffered solutions) are critical for replication.

Q. Why do some studies report cyclopropane ring-opening while others observe stability?

  • Methodological Answer: Reaction conditions (e.g., nucleophile strength, temperature) are key. Ring-opening dominates in the presence of strong nucleophiles (e.g., thiols) but is negligible in milder systems. A comparative study using 3-mercaptomethyl derivatives highlighted these trends .

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